molecular formula C20H28N4O B7066926 N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide

N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B7066926
M. Wt: 340.5 g/mol
InChI Key: VVUDDGXOYVCVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-17-5-7-18(8-6-17)16(3)22-20(25)14-23-10-9-19(13-23)24-12-15(2)11-21-24/h5-8,11-12,16,19H,4,9-10,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDDGXOYVCVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CN2CCC(C2)N3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-ethylphenyl ethyl ketone and 4-methylpyrazole. These intermediates are then subjected to a series of reactions, including acylation and amination, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with varying substituents on the aromatic ring or the pyrazole moiety. Examples include:

  • N-[1-(4-methylphenyl)ethyl]-2-[3-(4-ethylpyrazol-1-yl)pyrrolidin-1-yl]acetamide
  • N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]propionamide

Uniqueness

N-[1-(4-ethylphenyl)ethyl]-2-[3-(4-methylpyrazol-1-yl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.